2-Methoxybutyl Acetate

描述

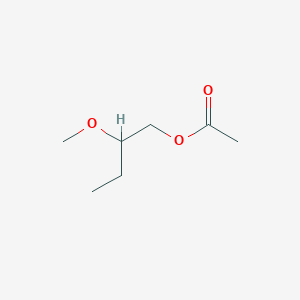

2-Methoxybutyl acetate is an organic compound with the molecular formula C7H14O3. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

准备方法

2-Methoxybutyl acetate can be synthesized through the esterification of 2-methoxybutanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.

In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound.

化学反应分析

2-Methoxybutyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methoxybutanol and acetic acid.

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products, such as aldehydes or carboxylic acids.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Methoxybutyl acetate has several scientific research applications, including:

Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.

Biology: In biological research, it is used as a solvent for the extraction and purification of biomolecules.

Medicine: It is employed in pharmaceutical formulations as a solvent for active ingredients.

Industry: It is used in the production of coatings, inks, and adhesives due to its excellent solvency properties and low volatility.

作用机制

The mechanism of action of 2-methoxybutyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or processes. The pathways involved depend on the specific application and the nature of the compounds being dissolved.

相似化合物的比较

2-Methoxybutyl acetate can be compared with other similar compounds such as:

Butyl acetate: Similar in structure but lacks the methoxy group, resulting in different solvency properties.

Ethyl acetate: A smaller ester with different volatility and solvency characteristics.

Propylene glycol monomethyl ether acetate: Another solvent with similar applications but different chemical properties.

The uniqueness of this compound lies in its specific balance of solvency, volatility, and chemical reactivity, making it suitable for a wide range of applications.

生物活性

2-Methoxybutyl acetate, also known as 3-methoxybutyl acetate (CAS Number: 4435-53-4), is an organic compound used widely in industrial applications, particularly as a solvent in coatings and adhesives. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the available literature on the biological activity of this compound, including its toxicological profile, environmental impact, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | 172 °C |

| Flash Point | 62 °C |

| Specific Gravity | 0.96 |

| Solubility in Water | 4600 mg/L at 20 °C |

Acute Toxicity

Studies have indicated that this compound exhibits low acute toxicity. The oral LD50 in rats is reported to be greater than 2000 mg/kg, suggesting it is relatively non-toxic when ingested . However, inhalation exposure can lead to respiratory irritation and other systemic effects.

Reproductive and Developmental Toxicity

A significant study conducted by the European Chemicals Agency (ECHA) evaluated the reproductive toxicity of 3-methoxybutyl acetate through an OECD 414 embryotoxicity study. In this study, pregnant Wistar rats were administered daily doses from day 7 to day 16 of gestation, revealing no significant adverse effects on fetal development at tested doses . This suggests that while the compound may pose some risks, it does not exhibit strong embryotoxic properties under these conditions.

Environmental Impact

This compound has been assessed for its environmental persistence and bioaccumulation potential. It is classified as a volatile organic compound (VOC) and can contribute to air pollution when released into the atmosphere. The compound has a moderate potential for bioaccumulation in aquatic organisms, necessitating careful monitoring of its environmental concentrations .

Case Study 1: Occupational Exposure

A case study involving workers exposed to high concentrations of solvents, including this compound, highlighted respiratory and skin irritation as common symptoms. Long-term exposure was associated with chronic respiratory issues and dermatitis among workers in manufacturing settings . This underscores the importance of implementing safety measures in occupational environments.

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of various chemicals in industrial areas, this compound was detected in water samples collected near manufacturing sites. The concentrations were found to exceed safe limits for aquatic life, prompting recommendations for stricter regulations on industrial discharges .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to understand better how modifications affect biological activity. For instance, studies have shown that variations in alkoxy side chains can significantly influence the potency and toxicity profiles of related esters . Such findings are critical for developing safer alternatives or derivatives that maintain efficacy while reducing harmful effects.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxybutyl Acetate in laboratory settings?

The synthesis of this compound typically involves esterification reactions. A common approach is the acid-catalyzed reaction of 2-methoxybutanol with acetic acid or acetyl chloride. For example, sulfuric acid or p-toluenesulfonic acid can be used as catalysts under reflux conditions (100–120°C for 4–6 hours). Purification steps often include distillation or liquid-liquid extraction to isolate the product . Optimizing yield requires careful control of stoichiometry, temperature, and reaction time. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) should be used to confirm purity and structural integrity.

Q. What safety protocols should be followed when handling this compound in the lab?

Key safety measures include:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (tested per EN 374), lab coats, and safety goggles. Respiratory protection is advised if ventilation is inadequate .

- Storage: Keep containers tightly sealed in a dry, well-ventilated area away from ignition sources. Static electricity buildup must be prevented .

- Emergency Procedures: Use eye wash stations and safety showers immediately upon exposure. For skin contact, wash with water for ≥15 minutes and remove contaminated clothing .

Q. How can researchers analyze the purity and structural properties of this compound?

Recommended analytical techniques:

- NMR Spectroscopy: For confirming molecular structure and identifying impurities (e.g., residual solvents or unreacted starting materials).

- GC-MS: To assess purity and quantify trace contaminants .

- Infrared (IR) Spectroscopy: Useful for detecting functional groups like ester carbonyls (C=O stretch ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., DCCR matrices) optimize reaction conditions for this compound synthesis?

A 2-Dimensional Central Composite Rotatable (DCCR) design can systematically evaluate variables such as catalyst concentration, temperature, and reaction time. For example, a matrix might test 5–15 mol% catalyst loading and 80–120°C temperatures. Response surface methodology (RSM) can then model interactions between variables to maximize yield . This approach reduces the number of trials while identifying optimal conditions.

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

Discrepancies in data (e.g., boiling points or solubility) may arise from differences in experimental protocols or sample purity. To resolve these:

- Cross-validate data using multiple analytical methods (e.g., differential scanning calorimetry for melting points).

- Compare results with structurally similar compounds (e.g., 2-Methoxyethyl Acetate) to identify trends .

- Replicate experiments under standardized conditions and publish detailed methodologies to improve reproducibility .

Q. What advanced techniques are used to study the stability and degradation pathways of this compound under environmental conditions?

- Accelerated Stability Testing: Expose the compound to elevated temperatures or UV light to simulate long-term degradation. Monitor changes via HPLC or GC-MS .

- Ecotoxicity Assays: Use models like Daphnia magna or algal growth inhibition tests to assess environmental impact. Note that limited ecotoxicological data exist for this compound, necessitating extrapolation from analogous esters .

Q. Methodological Tables

Table 1: Example DCCR Experimental Design for Esterification Optimization

| Variable | Low Level | High Level | Coded Values (-1, +1) |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 15 mol% | -1, +1 |

| Temperature | 80°C | 120°C | -1, +1 |

| Reaction Time | 2 h | 6 h | -1, +1 |

Table 2: Key Analytical Parameters for Purity Assessment

| Technique | Target Parameter | Acceptable Range |

|---|---|---|

| GC-MS | Purity | ≥98% |

| NMR | Integration Ratios | Matches theoretical |

| IR | C=O Stretch Absorption | 1730–1745 cm⁻¹ |

属性

IUPAC Name |

2-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(9-3)5-10-6(2)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUWDFWEMWMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566680 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173168-18-7 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。